molecular formula C22H18FN3O3S B14113846 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B14113846
M. Wt: 423.5 g/mol
InChI Key: WVULSCWBRJYTBZ-UHFFFAOYSA-N
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Description

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, allowing for the modification of its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

    Medicine: Due to its potential biological activity, the compound may be investigated for therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide include other thieno[3,2-d]pyrimidine derivatives These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C22H18FN3O3S/c1-14-12-16(8-9-17(14)23)26-21(28)20-18(10-11-30-20)25(22(26)29)13-19(27)24(2)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3

InChI Key

WVULSCWBRJYTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4)F

Origin of Product

United States

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